molecular formula C11H15BClNO2 B1590111 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine CAS No. 452972-11-1

2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Cat. No. B1590111
CAS RN: 452972-11-1
M. Wt: 239.51 g/mol
InChI Key: XFZFMAUUZHBQSS-UHFFFAOYSA-N
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Description

“2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound . Its molecular formula is C11H15BClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 34-38 °C, a predicted boiling point of 335.1±27.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Huang et al. (2021) detailed the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, confirming the structures through various spectroscopic methods and X-ray diffraction. This demonstrates the compound's utility in the creation of boric acid ester intermediates with benzene rings (Huang, Yang, Wu, Yang, Chen, Chai, Zhao, 2021).

  • Molecular Structure and DFT Studies : The molecular structures of similar compounds were optimized using density functional theory (DFT) and compared with X-ray diffraction values, indicating a consistency between DFT-optimized structures and actual crystal structures, as per the research of Liao et al. (2022) (Liao, Liu, Wang, Zhou, 2022).

Coordination Polymers and Catalysis

  • Coordination Polymer Formation : Research by Al-Fayaad et al. (2020) explored the synthesis of a two-dimensional coordination polymer using 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine. This study showcases the potential of 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine in forming intricate molecular structures (Al-Fayaad, Siddique, Arachchige, Clegg, 2020).

  • Catalytic Applications : The compound's utility in catalysis is also notable. For instance, Huang et al. (2011) discussed its role in the enantioselective borane reduction of benzyl oximes (Huang, Ortiz-Marciales, Hughes, 2011).

Polymers and Materials Science

  • Conjugated Polymers Synthesis : Research on the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units demonstrated the utility of this compound in materials science, particularly in the development of new polymers with specific optical properties, as investigated by Welterlich et al. (2012) (Welterlich, Charov, Tieke, 2012).

Analytical and Theoretical Chemistry

  • Molecular Electronic Analysis : Studies also delve into the molecular electrostatic potential and frontier molecular orbitals of compounds containing 2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine. These analyses provide insights into the physicochemical properties of these compounds, as shown in the study by Huang et al. (2021) (Huang, Yang, Wu, Yang, Chen, Chai, Zhao, 2021).

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It has hazard statements H315-H319-H335 and precautionary statements P280a-P304+P340-P405-P501a-P261-P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFMAUUZHBQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476863
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

CAS RN

452972-11-1
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROPYRIDINE-3-BORONIC ACID PINACOL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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